molecular formula C10H11NO2 B14850845 2-Hydroxy-3-isopropoxybenzonitrile

2-Hydroxy-3-isopropoxybenzonitrile

Cat. No.: B14850845
M. Wt: 177.20 g/mol
InChI Key: IQDNLKUUZACIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol It is a derivative of benzonitrile, featuring a hydroxy group and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-oxo-3-(propan-2-yloxy)benzonitrile.

    Reduction: Formation of 2-hydroxy-3-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(propan-2-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(propan-2-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the propan-2-yloxy group, making it less hydrophobic.

    3-Hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position.

    2-Methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.

Uniqueness

The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-3-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-9-5-3-4-8(6-11)10(9)12/h3-5,7,12H,1-2H3

InChI Key

IQDNLKUUZACIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.